molecular formula C8H9N3 B1592201 5-Methyl-1H-indazol-4-amine CAS No. 81115-60-8

5-Methyl-1H-indazol-4-amine

Cat. No.: B1592201
CAS No.: 81115-60-8
M. Wt: 147.18 g/mol
InChI Key: PGCAHTNLXQHIOZ-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazol-4-amine (C₈H₉N₃, MW 147.18) is an indazole derivative featuring a fused bicyclic structure with nitrogen atoms at positions 1 and 2 of the aromatic ring. The methyl group at position 5 and the amine at position 4 confer distinct electronic and steric properties, making it a versatile scaffold in medicinal chemistry and drug discovery . Its synthesis typically involves coupling reactions under controlled conditions, as seen in analogous indazole derivatives .

Properties

IUPAC Name

5-methyl-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCAHTNLXQHIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598311
Record name 5-Methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81115-60-8
Record name 5-Methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1H-INDAZOL-4-AMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-indazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the transition metal-catalyzed cyclization of 2-azidobenzaldehydes with amines. This reaction can be carried out under solvent-free conditions or in the presence of a catalyst such as copper(II) acetate. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-indazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

5-Methyl-1H-indazol-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Positional Isomers: 4-Methyl-1H-indazol-5-amine

  • Structure : The positional isomer, 4-methyl-1H-indazol-5-amine, shares the same molecular formula (C₈H₉N₃) and weight (147.18) but differs in substituent placement: methyl at position 4 and amine at position 5 .

Indazole Derivatives with Bulky Substituents

  • Example : N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine ()
    • Structure : Indazol-5-amine core with a pyrimidine substituent.
    • Impact : The pyrimidine group introduces steric bulk and additional hydrogen-bonding sites, which may enhance interactions with biological targets like kinases. However, the increased molecular weight (~300–350 g/mol) could reduce bioavailability compared to simpler indazoles .

Heterocyclic Core Variations: Indole and Imidazole Analogues

  • Indole Derivative : 6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide ()

    • Structure : Replaces indazole’s fused N–N system with indole’s single nitrogen.
    • Implications : Indole’s reduced hydrogen-bonding capacity and increased flexibility may lower target affinity compared to rigid indazoles. However, the methoxy and phenylthiazole groups could improve lipophilicity .
  • Imidazole Derivatives: 5-(4-Fluorophenyl)-1H-imidazol-2-amine (): Simpler five-membered ring with fluorophenyl substituent.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Molecular Formula MW (g/mol) Key Substituents logP* Notable Properties
5-Methyl-1H-indazol-4-amine Indazole C₈H₉N₃ 147.18 5-Me, 4-NH₂ ~1.8 High rigidity, planar
4-Methyl-1H-indazol-5-amine Indazole C₈H₉N₃ 147.18 4-Me, 5-NH₂ ~1.8 Positional isomer effects
N-(2-Chloro-pyrimidin-4-yl)-1H-indazol-5-amine Indazole C₁₁H₉ClN₆ 260.68 Pyrimidine substituent ~2.5 Enhanced steric bulk
5-(4-Fluorophenyl)-1H-imidazol-2-amine Imidazole C₉H₈FN₃ 177.18 4-Fluorophenyl, 2-NH₂ ~2.0 Improved metabolic stability
1-Methyl-4-nitro-1H-imidazol-5-amine Imidazole C₄H₆N₄O₂ 142.12 1-Me, 4-NO₂, 5-NH₂ ~0.5 Reactive nitro group

*Estimated using fragment-based methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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